N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide
Description
N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-13(17)15-11-4-5-12-10(8-11)6-7-16(12)14(18)9-19-2/h3-5,8H,1,6-7,9H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHTYASXVYAJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indolization reaction, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced using methoxyacetyl chloride in the presence of a base such as pyridine.
Formation of the Enamide: The final step involves the reaction of the methoxyacetylated indole with acryloyl chloride to form the enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted enamides with various functional groups.
Scientific Research Applications
N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Similar in structure but with different functional groups.
N-(2-Chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another enamide with a different core structure.
N-Phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide: A fentanyl analogue with similar enamide functionality.
Uniqueness
N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide is unique due to its specific combination of an indole core and a methoxyacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
